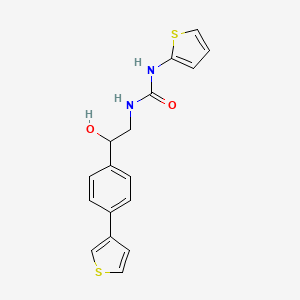

1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-Hydroxy-2-(4-(Thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring two distinct thiophene moieties (3-yl and 2-yl positions) and a hydroxyethyl linker. The hydroxyethyl group may enhance solubility, while the thiophene substituents could modulate electronic properties and binding affinity to biological targets.

Properties

IUPAC Name |

1-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-15(10-18-17(21)19-16-2-1-8-23-16)13-5-3-12(4-6-13)14-7-9-22-11-14/h1-9,11,15,20H,10H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJOERJFJMPPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Hydroxyphenyl Ethyl Intermediate: This step involves the reaction of 4-(thiophen-3-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol.

Urea Formation: The intermediate is then reacted with thiophen-2-yl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of ketones.

Reduction: Formation of amines.

Substitution: Formation of brominated or sulfonated derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula is with a molecular weight of approximately 535.7 g/mol. This structure enables the compound to engage effectively with biological targets.

Anticancer Activity

Research indicates that compounds containing thiophene groups exhibit anticancer properties. A study by ResearchGate highlighted the synthesis of derivatives related to thiophene that showed promising activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Anti-inflammatory Properties

Thiophene derivatives have been extensively studied for their anti-inflammatory effects. According to findings published in MDPI , thiophene-based drugs have been successfully utilized to target cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research has shown that thiophene-containing compounds can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Neurological Applications

Given the structural features of 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea, there is potential for its use in neurological disorders. Thiophene derivatives have been linked to neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Table 1: Summary of Biological Activities of Thiophene Derivatives

Notable Studies

- A study published in PMC discussed the efficacy of thiophene-based drugs in treating inflammation, highlighting their interaction with COX enzymes and suggesting further exploration into their therapeutic potential against inflammatory diseases .

- Another research initiative focused on synthesizing thiophene derivatives and evaluating their anticancer properties against specific cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The hydroxy and urea groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene rings may interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its dual thiophene substituents (3-yl and 2-yl) and hydroxyethyl linker. Key comparisons include:

a) 1-(4-(Benzamido)Phenyl)-3-(Thiophen-2-yl)Urea ()

- Substituents : Benzamido group at the 4-position of the phenyl ring, single thiophen-2-yl urea moiety.

- Activity: Demonstrated moderate anticancer activity against A-549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values ranging from 12–25 µM .

b) 1-(4-Fluorophenyl)-3-(2-Methyl-6-(Thiophen-2-yl)Pyridin-3-yl)Urea (5h, )

- Substituents : Fluorophenyl and pyridine-thiophene hybrid scaffold.

- Activity : Broad-spectrum activity across 60 cancer cell lines, with enhanced potency due to the electron-withdrawing fluorine atom and pyridine’s planar geometry .

- Key Difference : The pyridine ring in 5h may facilitate π-π stacking with aromatic residues in kinases, unlike the target compound’s hydroxyethyl group.

c) TTU6: 1-(4-Cyanophenyl)-3-(4-(Thiophen-2-yl)Thiazol-2-yl)Urea ()

- Substituents: Cyanophenyl and thiazole-thiophene hybrid.

- Activity : Exhibited antitumor activity via tubulin inhibition, with a melting point of 199–201°C, indicating high crystallinity .

- Key Difference : The thiazole ring in TTU6 introduces additional nitrogen-based interactions, contrasting with the target compound’s purely hydrocarbon-based thiophenes.

d) 1-(4-Fluorophenyl)-3-(Thiophen-3-yl)-5-(4-(4-Methylpiperazin-1-yl)Phenyl)-2-Pyrazoline (2f, )

- Substituents : Fluorophenyl, thiophen-3-yl, and piperazine-linked phenyl.

- Activity : Potent antileukemic activity (IC₅₀ < 1 µM against HL-60 cells) via caspase-3 activation .

- Key Difference : The pyrazoline core in 2f enables conformational rigidity, whereas the target compound’s urea linker offers flexibility.

Structural-Activity Insights :

- Thiophene Position : Thiophen-3-yl (as in 2f) may enhance caspase activation, while thiophen-2-yl (as in TTU6) favors tubulin binding.

- Linker Flexibility : Hydroxyethyl groups (target compound) vs. rigid pyridine/pyrazoline cores (5h, 2f) influence target selectivity.

Biological Activity

1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea, a compound with significant structural complexity, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a unique arrangement that includes:

- Hydroxyethyl group : Enhances hydrogen bonding capabilities.

- Thiophene rings : Contribute to the electronic properties and potential interactions with biological targets.

- Urea moiety : Known for its ability to form hydrogen bonds, which is pivotal in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the thiophene groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:

-

Anticancer Activity :

- Compounds containing thiophene and urea functionalities have shown promising results against various cancer cell lines. For instance, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 μM to 28.7 μM across different cancer types such as breast, lung, and ovarian cancers .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

-

Neuroprotective Effects :

- Some derivatives have shown neuroprotective properties, indicating their potential use in neurological disorders. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Compound A | Anticancer | 1.7 μM (lung) | |

| Compound B | Antimicrobial | 15 μg/mL | |

| Compound C | Anti-inflammatory | 5 μM | |

| Compound D | Neuroprotective | 10 μM |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Influence on Activity |

|---|---|

| Hydroxyethyl group | Enhances hydrogen bonding |

| Thiophene moiety | Increases hydrophobic interactions |

| Urea linkage | Facilitates enzyme/receptor binding |

Case Studies

-

Anticancer Efficacy Study :

A recent study evaluated the anticancer effects of a thiourea derivative in vitro against multiple cancer cell lines. The compound exhibited selective cytotoxicity, with significant inhibition observed in breast and lung cancer cells at concentrations below 30 μM . -

Antimicrobial Assessment :

In an investigation of antimicrobial properties, a related thiourea compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 15 μg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, considering its structural complexity?

Methodological Answer:

The synthesis of this urea derivative requires multi-step optimization due to its bifunctional thiophene substituents and hydroxyethyl linker. A plausible route involves:

- Step 1: Coupling 4-(thiophen-3-yl)benzaldehyde with a hydroxyethylamine intermediate via reductive amination to form the hydroxyethyl backbone .

- Step 2: Introducing the thiophen-2-yl urea moiety via nucleophilic substitution, using carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .

- Key Considerations: Protect the hydroxyl group during coupling to prevent side reactions. Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is critical to isolate the product .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the urea linkage and thiophene substitution patterns. The hydroxyethyl proton signals (~δ 4.5-5.0 ppm) and urea NH protons (~δ 8.0-9.0 ppm) are diagnostic .

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond angles and spatial arrangement, particularly for the urea core and thiophene-phenyl interactions. Evidence from analogous compounds shows mean C–C bond lengths of ~1.48 Å and R factors < 0.07 for reliable models .

- Infrared Spectroscopy (IR): Confirm the urea C=O stretch (~1640–1680 cm) and hydroxyl O–H stretch (~3200–3600 cm) .

Basic: What in vitro assays are suitable for evaluating its biological activity, particularly anticancer potential?

Methodological Answer:

- Cell Viability Assays: Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Compare against positive controls like cisplatin .

- Kinase Inhibition Screening: Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Urea derivatives often target ATP-binding pockets .

- Apoptosis Detection: Employ flow cytometry with Annexin V/PI staining to assess pro-apoptotic activity .

Advanced: How can researchers establish a structure-activity relationship (SAR) for derivatives of this compound?

Methodological Answer:

- Systematic Substituent Variation: Modify the thiophene rings (e.g., halogenation, methylation) and hydroxyethyl linker (e.g., alkyl chain elongation) to assess impact on potency .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinases or other targets. Validate with free energy calculations (MM/GBSA) .

- Data Correlation: Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

Advanced: What strategies resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Poor solubility or rapid metabolism often explains efficacy gaps .

- Formulation Optimization: Develop nanoparticle carriers or prodrugs to enhance bioavailability. PEGylation or liposomal encapsulation improves tumor targeting .

- Mechanistic Reevaluation: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in vivo. Off-target effects may require transcriptomic profiling .

Advanced: How to design experiments investigating the compound’s mechanism of action?

Methodological Answer:

- Target Identification: Employ chemical proteomics (e.g., affinity chromatography coupled with MS) to isolate binding proteins .

- Pathway Analysis: Use RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., MAPK/ERK, PI3K/Akt) .

- In Silico Validation: Simulate dynamic interactions via molecular dynamics (MD) to assess binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.